2-(Azetidin-3-ylmethylamino)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2-3-9)6-4-7-5-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSBNWWWIMPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297998 | |
| Record name | 2-(3-Azetidinylmethylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-56-3 | |
| Record name | 2-(3-Azetidinylmethylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Azetidinylmethylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Ylmethylamino Ethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, predict reactivity, and rationalize reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, providing insights into transition states and reaction energy barriers. For a molecule like 2-(Azetidin-3-ylmethylamino)ethanol, DFT could be employed to explore various synthetic and decomposition pathways.
For instance, in studies of related compounds like N-chloro,N-methylethanolamine, DFT calculations at the MP2/6-31++G(d,p) level have been used to investigate base-promoted decomposition pathways. researchgate.net These studies reveal multiple possible reaction channels, such as bimolecular fragmentation and various elimination reactions (Hofmann, Zaitsev). researchgate.net The calculations determine the Gibbs free energy of activation for each pathway, identifying the most kinetically favorable routes. researchgate.net A similar approach for this compound would involve modeling its reaction with a base to understand its stability and potential degradation mechanisms. The azetidine (B1206935) ring, being a strained four-membered heterocycle, could also be subject to ring-opening reactions, the mechanisms of which are well-suited for DFT analysis. researchgate.netacs.orgip1st.biz
Table 1: Representative DFT-Calculated Activation Free Energies for Analogous Amine Reactions (Note: This data is illustrative, based on studies of N-chloro,N-methylethanolamine, and does not represent actual values for this compound.)
| Reaction Pathway | Reactant Complex | Transition State (TS) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) | Reference |
| Bimolecular Fragmentation | CH₃N(Cl)CH₂CH₂OH + OH⁻ | [TS_frag] | 25.0 | researchgate.net |
| Hofmann Elimination | CH₃N(Cl)CH₂CH₂OH + OH⁻ | [TS_Hofmann] | 28.5 | researchgate.net |
| Zaitsev Elimination | CH₃N(Cl)CH₂CH₂OH + OH⁻ | [TS_Zaitsev] | 27.0 | researchgate.net |
| Intramolecular Elimination | CH₃N(Cl)CH₂CH₂OH + OH⁻ | [TS_intra] | 22.1 | researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.comnih.gov The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically the secondary amine and the azetidine nitrogen, due to the presence of lone pair electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. acs.org DFT calculations can precisely determine the energies and shapes of these orbitals. core.ac.uk Other reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative picture of the molecule's reactivity. researchgate.net
Table 2: Illustrative FMO Properties and Reactivity Descriptors (Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.)
| Property | Symbol | Formula | Illustrative Value |
| HOMO Energy | E_HOMO | - | -6.5 eV |
| LUMO Energy | E_LUMO | - | 1.5 eV |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 8.0 eV |
| Ionization Potential | I | -E_HOMO | 6.5 eV |
| Electron Affinity | A | -E_LUMO | -1.5 eV |
| Chemical Hardness | η | (I - A) / 2 | 4.0 eV |
| Chemical Softness | S | 1 / η | 0.25 eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | 2.5 eV |
| Electrophilicity Index | ω | χ² / (2η) | 0.78 eV |
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that result from rotation around single bonds. nih.govmdpi.com A potential energy surface (PES) maps the energy of a molecule as a function of its geometry.
By systematically rotating the dihedral angles of the bonds connecting the azetidine ring, the methylamino group, and the ethanol (B145695) tail, a PES can be generated using quantum chemical methods. researchgate.net This analysis would identify the low-energy, stable conformers and the energy barriers between them. Key dihedral angles to investigate would include the C-C bond of the ethanol group and the C-N bond connecting the side chain to the azetidine ring. The presence of the hydroxyl and amino groups allows for the possibility of intramolecular hydrogen bonding, which could significantly stabilize certain conformations.
Table 3: Example of a Potential Energy Surface Scan for a Key Dihedral Angle (Note: This table is a simplified illustration of a PES scan for a generic C-C bond rotation in a substituted ethane-like fragment.)
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed |
| 60 | 0.8 | Gauche |
| 120 | 4.5 | Eclipsed |
| 180 | 0.0 | Anti (Staggered) |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water) over time.
For this compound, an MD simulation in a solvent like water would provide detailed insights into its conformational flexibility and stability. The simulation would reveal the most populated conformational states and the dynamics of transitions between them. A key aspect to investigate would be the stability and dynamics of intramolecular hydrogen bonds between the hydroxyl proton and the amine nitrogens, as well as the hydrogen bonding patterns with surrounding water molecules. Such simulations are crucial for understanding how the molecule behaves in a biological context.
In Silico Prediction of Synthetic Accessibility and Reaction Outcomes
In modern drug discovery and chemical research, computational tools are increasingly used to predict whether a molecule can be synthesized efficiently. Synthetic accessibility scores are algorithms that estimate the ease of synthesis based on molecular complexity, fragment prevalence in known databases, and stereochemical complexity. researchgate.net
Table 4: Representative Synthetic Accessibility Scores for Analogous Scaffolds (Note: These scores are illustrative and based on general principles of the scoring algorithms.)
| Scoring Method | Description | Illustrative Score for a Simple Azetidine Derivative | Interpretation | Reference |
| SAscore | Based on fragment frequency in PubChem and complexity penalties. | 2.5 - 3.5 | Easy to synthesize. | |
| RAscore | Trained on retrosynthesis outcomes from AiZynthFinder. | 0.6 - 0.8 (Normalized) | Likely synthesizable. | |
| SYBA | Uses a Bayesian model trained on known reactions. | ~45 (on its own scale) | Accessible. | |
| SCScore | Based on the premise that products are more complex than reactants. | 1.5 - 2.5 | Low synthetic complexity. |
Advanced Modeling of Intra- and Intermolecular Interactions
Advanced computational methods can be used to characterize these interactions in detail. The Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to identify and characterize bond critical points, providing a quantitative measure of hydrogen bond strength. Non-Covalent Interaction (NCI) analysis is another technique that visually maps and characterizes weak interactions within a molecule. MD simulations, as mentioned earlier, can quantify the dynamics of these hydrogen bonds, including their lifetimes and frequencies of formation and breaking. These studies are critical for understanding how the molecule might interact with a biological target, such as a protein binding pocket, where intermolecular hydrogen bonds would play a pivotal role.
Hydrogen Bonding Networks
The structure of this compound, featuring a primary alcohol, a secondary amine, and a tertiary amine within the azetidine ring, suggests a high propensity for forming intricate hydrogen bonding networks. These non-covalent interactions are crucial in determining the compound's physical properties in the solid and liquid states, as well as its interaction with biological targets.
Both intramolecular and intermolecular hydrogen bonds are theoretically plausible. Intramolecular hydrogen bonds, where the hydroxyl group's hydrogen atom interacts with the nitrogen atom of the secondary amine or the azetidine ring, could lead to the adoption of specific, folded conformations in the gas phase or in non-polar solvents. In condensed phases, intermolecular hydrogen bonds are expected to dominate, leading to the formation of complex networks. Amino alcohols, for instance, are known to form thermodynamically favorable intermolecular OH···N and OH···O hydrogen bonds in the liquid state.
A computational analysis would typically involve mapping the potential energy surface of the molecule to identify stable conformers. The relative energies of these conformers would indicate the energetic favorability of different hydrogen bonding arrangements. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a common method used to characterize hydrogen bonds by identifying bond critical points and analyzing the electron density at these points.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| Hydroxyl (-OH) | Secondary Amine (-NH-) | Intramolecular/Intermolecular |
| Hydroxyl (-OH) | Azetidine Nitrogen (N) | Intramolecular/Intermolecular |
| Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | Intermolecular |
| Secondary Amine (-NH-) | Hydroxyl Oxygen (-OH) | Intermolecular |
| Secondary Amine (-NH-) | Azetidine Nitrogen (N) | Intermolecular |
This table represents theoretically possible hydrogen bonds and is not based on experimental or calculated data for the specific compound.
Non-Covalent Interactions and Their Energetic Contributions
The Non-Covalent Interaction (NCI) index is a powerful computational tool for visualizing and characterizing these weak interactions based on the electron density and its derivatives. This analysis generates 3D plots that highlight regions of stabilizing and destabilizing interactions within and between molecules. The strength of these interactions can be quantified through energy decomposition analysis (EDA), which partitions the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. Such analyses are crucial for understanding the nature of the forces governing molecular recognition and crystal packing.
In related heterocyclic systems, studies have shown that even subtle changes in molecular conformation can significantly alter the landscape of non-covalent interactions, influencing polymorphic outcomes. For this compound, the flexibility of the ethylamino side chain would likely lead to a rich conformational landscape with varying NCI profiles.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution.
For this compound, an MEP surface analysis would reveal the regions of negative and positive electrostatic potential.
Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to the electronegative atoms, primarily the oxygen of the hydroxyl group and the nitrogen atoms. These sites are susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites.
Positive Regions (Blue): These electron-deficient areas are typically found around the hydrogen atoms, especially the hydroxyl hydrogen and the amine hydrogen. These sites are prone to nucleophilic attack and act as hydrogen bond donors.
The MEP surface provides a qualitative prediction of how the molecule will interact with other molecules. For example, it can predict how a solvent molecule might orient itself around the solute or how the molecule might dock into the active site of a protein. The shape and charge distribution on the MEP surface are direct consequences of the molecule's specific conformation.
Mechanistic Insights into Biological Target Interactions of Azetidine Aminoethanol Derivatives
General Methodologies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. rsc.orgoncodesign-services.com These studies systematically modify a lead compound's structure and assess the impact on its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com By identifying which structural features are crucial for activity, SAR studies guide the rational design of more effective and safer drugs. oncodesign-services.comnih.gov
Methodologies for SAR studies can be broadly categorized into experimental and computational approaches. oncodesign-services.comnih.gov
Experimental Methodologies:
Synthesis and Biological Testing: This involves the chemical synthesis of a series of analogs of a lead compound, followed by in vitro or in vivo biological assays to measure their activity. oncodesign-services.com The data generated from these experiments form the foundation of any SAR analysis.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds, providing a wealth of data to identify initial "hits" and inform early SAR. nih.gov
Total Synthesis and Late-Stage Functionalization: These synthetic strategies allow for the creation of diverse analogs, including those that are difficult to access through simple modifications. rsc.org
Computational Methodologies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate physicochemical properties of molecules with their biological activities, enabling the prediction of activity for unscreened compounds. rsc.orgresearchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity.
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions. rjptonline.org
The iterative application of these methodologies, often in a feedback loop where computational predictions guide further experimental work, accelerates the optimization of lead compounds. rsc.org For azetidine (B1206935) derivatives, SAR studies have been instrumental in developing potent inhibitors for various biological targets. For instance, studies on azetidine-containing dipeptides as HCMV inhibitors revealed that specific substitutions at the N- and C-terminus were critical for antiviral activity. nih.gov Similarly, SAR studies on azetidine amides led to the discovery of potent STAT3 inhibitors. acs.org
Molecular Recognition Phenomena and Binding Site Interactions
Ligand-Protein Docking and Molecular Dynamics Simulations
Computational methods like ligand-protein docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules, such as 2-(azetidin-3-ylmethylamino)ethanol, and their biological targets at an atomic level. rjptonline.orgnih.gov
Ligand-Protein Docking: This technique predicts the most favorable binding pose of a ligand within the active site of a protein. rjptonline.orgnih.gov By scoring different conformations, docking can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For example, docking studies of azetidinone derivatives have been used to predict their binding modes with enzymes like enoyl-acyl carrier protein reductase, revealing important hydrogen bonding and hydrophobic interactions. rjptonline.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to study the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. rsc.org These simulations can reveal conformational changes that occur upon ligand binding and provide a more comprehensive understanding of the binding process. For instance, MD simulations of 2-(dimethylamino)ethanol have been used to investigate its condensed phase properties and intermolecular interactions. researchgate.net While specific MD simulations for this compound were not found, the principles can be readily applied to understand its behavior in a biological environment.
These computational approaches are often used in conjunction with experimental data to build and refine models of ligand-protein interactions, ultimately guiding the design of new and more potent inhibitors.
Identification of Key Pharmacophoric Elements
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying these key pharmacophoric elements is a critical step in drug design and discovery. For azetidine-aminoethanol derivatives, the core structure itself presents several key features:
Azetidine Ring: This strained four-membered ring provides a rigid scaffold that can orient substituents in a precise manner. nih.gov Its three-dimensional character is thought to be important for molecular recognition by biological targets. nih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor.
Aminoethanol Side Chain: This portion of the molecule contains a secondary amine and a primary alcohol. The amine group can act as a hydrogen bond donor and acceptor and is often a key site for interaction with acidic residues in a protein's active site. The hydroxyl group can also participate in hydrogen bonding.
Linker: The methylene (B1212753) group connecting the azetidine ring and the aminoethanol moiety provides a degree of flexibility, allowing the molecule to adopt different conformations to fit into a binding pocket.
The specific biological target will dictate which of these features are most critical and how they should be spatially arranged. For example, in the context of G-protein coupled receptors (GPCRs), which are common targets for drugs containing amino alcohol motifs, the protonated amine often forms a crucial salt bridge with an acidic residue in the receptor.
Influence of Stereochemistry on Molecular Recognition and Interaction Specificity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition and the specificity of drug-target interactions. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a drug molecule.
For a molecule like this compound, which contains a chiral center at the 3-position of the azetidine ring, the two enantiomers (R and S) can have significantly different biological activities. One enantiomer may bind with high affinity to the target protein, while the other may have low or no affinity. This is because only one enantiomer will have the correct spatial arrangement of its functional groups to fit optimally into the chiral binding site of the target.
The rigid nature of the azetidine ring can amplify the effects of stereochemistry. nih.gov The fixed conformation of the ring presents the substituents in a well-defined orientation, making the precise positioning of these groups for interaction with the target even more critical. For example, in azetidine-containing peptides, the stereochemistry of the azetidine ring has been shown to influence the adoption of specific secondary structures, which in turn affects their biological activity. nih.gov
Therefore, the synthesis and biological evaluation of individual enantiomers of azetidine-aminoethanol derivatives are crucial for understanding their SAR and for developing drugs with improved potency and reduced off-target effects.
Scaffold Hopping and Bioisosteric Replacement Strategies in Azetidine-Aminoethanol Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. nih.govnih.gov
Scaffold Hopping: This strategy involves replacing the central core or scaffold of a molecule with a structurally different scaffold that maintains the original's three-dimensional arrangement of key functional groups. nih.govresearchgate.net In the context of azetidine-aminoethanol derivatives, one might replace the azetidine ring with another small, rigid ring system, such as a cyclopropane (B1198618) or oxetane (B1205548) ring. The goal is to discover new chemical space, improve properties like synthetic accessibility or patentability, and potentially enhance biological activity or selectivity. nih.gov For example, the azetidine ring itself can be considered a bioisosteric replacement for larger rings, offering improved molecular properties. researchgate.net
Bioisosteric Replacement: This involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. researchgate.net This is often done to improve pharmacokinetic properties, reduce toxicity, or enhance target binding.
For this compound, several bioisosteric replacements could be considered:
| Original Functional Group | Potential Bioisosteric Replacement | Rationale |
| Azetidine Ring | Oxetane, Cyclobutane, Pyrrolidine (B122466) | To alter polarity, rigidity, and synthetic accessibility. researchgate.net |
| Secondary Amine | Amide, Ether, Thioether | To modify hydrogen bonding capacity and basicity. |
| Hydroxyl Group | Amine, Thiol, Carboxylic Acid | To change hydrogen bonding properties and polarity. |
| Methylene Linker | Carbonyl, Ether, Sulfide | To alter flexibility and electronic properties. |
A recent study demonstrated that 3-hydroxymethyl-azetidine can be an effective bioisostere for pyrrolidin-3-ol in the design of polymerase Theta inhibitors. nih.gov Similarly, in the design of GABA uptake inhibitors, a tetrazole ring was explored as a bioisosteric substitute for a carboxylic acid group in azetidine derivatives. nih.gov These strategies, often guided by computational modeling, are essential for the iterative process of lead optimization in drug discovery. rsc.org
Advanced Analytical Methodologies for Structural and Purity Assessment
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are fundamental to confirming the molecular structure of "2-(Azetidin-3-ylmethylamino)ethanol". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Azetidine (B1206935) CH₂ | 3.5 - 3.7 | Multiplet | 4H |
| Azetidine CH | 2.9 - 3.1 | Multiplet | 1H |
| N-CH₂ (exocyclic) | 2.7 - 2.9 | Doublet | 2H |
| N-CH₂ (ethanol) | 2.6 - 2.8 | Triplet | 2H |
| O-CH₂ (ethanol) | 3.5 - 3.7 | Triplet | 2H |
| NH & OH | Variable | Broad Singlet | 2H |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental composition of the compound. For "this compound" (C₆H₁₄N₂O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to N-H and O-H stretching (typically a broad band in the 3200-3600 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Chromatographic Methods for Compound Purity and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. mdpi.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, can effectively separate the polar "this compound" from less polar impurities. Detection is typically achieved using a UV detector or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). unife.it
Chiral Chromatography: Since "this compound" possesses a chiral center at the 3-position of the azetidine ring, it can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers. unife.itnih.gov This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, for example, are widely used for the enantioseparation of various chiral compounds. unife.it The ability to resolve and quantify the individual enantiomers is critical in many applications.
Interactive Data Table: Exemplary HPLC Method Parameters
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., Amylose-based), 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol (B130326)/Diethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm or MS | UV at 220 nm |
| Purpose | Quantify chemical purity | Determine enantiomeric excess (e.e.) |
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
While spectroscopic methods provide connectivity, single-crystal X-ray crystallography offers the most definitive, three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. acs.org For a chiral compound like "this compound," X-ray analysis of a suitable single crystal can unambiguously determine the R or S configuration at the chiral center. nih.gov
The process involves growing a high-quality single crystal of the compound or a suitable derivative. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a detailed electron density map of the molecule. This map reveals the precise spatial arrangement of every atom. Although finding specific X-ray crystallographic data for "this compound" in the public domain is challenging, the technique remains the gold standard for determining the absolute configuration of azetidine derivatives and other chiral molecules. acs.orgnih.gov The strained four-membered azetidine ring often exhibits a puckered conformation, which can also be precisely characterized by this method. researchgate.net
In Situ and Real-time Spectroscopic Monitoring of Synthetic Processes
Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time. rsc.org Techniques like in situ FT-IR, Raman, and NMR spectroscopy allow chemists to follow the progress of a reaction as it happens, without the need for sampling and offline analysis. rsc.orgmagritek.com
For the synthesis of "this compound," which might involve the N-alkylation of an azetidine precursor, in situ monitoring could track the disappearance of starting material peaks and the appearance of product peaks. rsc.org For instance, using FT-IR, one could monitor the change in specific vibrational bands associated with the reactants and the product. This real-time data provides valuable insights into reaction kinetics, helps identify transient intermediates, and ensures the reaction goes to completion, leading to optimized reaction conditions and improved yield and purity. nih.govnih.gov Automated platforms combining HPLC with mass spectrometry (HPLC-MS) can also provide real-time quantitative analysis of reaction components, offering a powerful tool for process understanding and optimization. rsc.org
Future Perspectives and Emerging Research Directions for 2 Azetidin 3 Ylmethylamino Ethanol
Development of Next-Generation Stereoselective Synthetic Methodologies
The synthesis of densely functionalized azetidines, such as 2-(azetidin-3-ylmethylamino)ethanol, in an enantiomerically pure form remains a significant challenge, driving the development of novel and efficient stereoselective synthetic methods. nih.govacs.org Current strategies often involve multi-step sequences, and future research will likely focus on more atom-economical and convergent approaches.
Key areas of development include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the azetidine (B1206935) ring formation is a rapidly advancing field. rsc.orgacs.org This includes transition-metal-catalyzed reactions, such as [2+2] cycloadditions and C-H functionalization, as well as organocatalytic approaches. rsc.orgresearchgate.net For instance, the development of novel chiral ligands for metals like rhodium, palladium, and copper could enable direct and highly enantioselective synthesis of azetidine cores. acs.orgnih.gov
Strain-Release Driven Methodologies: The inherent ring strain of azetidines can be harnessed to drive unique chemical transformations. rsc.org Future methods may exploit this reactivity for the stereoselective installation of substituents on the azetidine ring.
Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer green and efficient alternatives to traditional thermal methods. rsc.orgacs.org The application of photoredox catalysis, for example, could open new pathways for the construction and functionalization of the azetidine scaffold under mild conditions. nih.gov
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and selectivities, particularly for highly reactive intermediates often involved in the synthesis of strained rings like azetidine.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Development of novel chiral ligands and catalysts |
| Strain-Release Driven | Unique reactivity, access to complex structures | Controlled ring-opening and functionalization reactions |
| Photochemical/Electrochemical | Mild reaction conditions, green chemistry | Novel catalyst systems and reaction setups |
| Flow Chemistry | Enhanced control, scalability, safety | Optimization of reaction conditions in continuous flow |
Application of Artificial Intelligence and Machine Learning in Rational Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and chemical synthesis. intellect-foundation.ruspringernature.comnih.gov For this compound and its derivatives, these technologies can be applied in several ways:
Rational Drug Design: AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel derivatives of this compound with improved pharmacological profiles. nih.govresearchgate.net Generative models can propose entirely new molecules based on the azetidine-aminoethanol scaffold, tailored for specific biological targets. nih.gov
Predictive Modeling: Machine learning models can predict various properties of new derivatives, such as their binding affinity to a target protein, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thus reducing the need for extensive experimental screening. acs.org
Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic routes to novel derivatives of this compound. These tools can analyze the complexity of the target molecule and suggest a sequence of reactions with high predicted yields and stereoselectivity.
The integration of AI and automated synthesis platforms could significantly accelerate the discovery and development of new drugs based on this scaffold. nih.gov
Advanced Computational Modeling for Structure-Based Optimization
Computational modeling provides a powerful tool for understanding the interactions of this compound and its analogs at the atomic level, enabling structure-based optimization for enhanced biological activity. mdpi.com
Molecular Docking and Dynamics: These techniques can be used to predict the binding mode and affinity of azetidine derivatives to their biological targets. By visualizing these interactions, medicinal chemists can rationally design modifications to the scaffold to improve potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of azetidine-aminoethanol derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. The use of CNS multiparameter optimization (MPO) algorithms can also be applied to tailor compounds for specific applications, such as targeting the central nervous system. nih.gov
Free Energy Perturbation (FEP): FEP calculations can provide highly accurate predictions of the relative binding affinities of different ligands to a target protein, allowing for the fine-tuning of lead compounds.
| Computational Technique | Application in Optimization | Expected Outcome |
| Molecular Docking | Predicting binding poses and interactions | Identification of key binding motifs |
| Molecular Dynamics | Simulating dynamic behavior in a biological environment | Understanding conformational changes upon binding |
| 3D-QSAR | Correlating structure with activity | Predictive models for virtual screening |
| Free Energy Perturbation | Calculating relative binding affinities | Accurate ranking of potential drug candidates |
Exploration of Azetidine-Aminoethanol Scaffolds in Material Science and Catalysis
The unique properties of the azetidine ring, including its rigidity and strain, make the azetidine-aminoethanol scaffold a promising candidate for applications beyond medicinal chemistry, particularly in material science and catalysis. rsc.orgresearchgate.net
Catalysis: Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis. researchgate.net The azetidine-aminoethanol scaffold could be used to create novel bidentate or tridentate ligands for a variety of metal-catalyzed reactions, potentially leading to high enantioselectivities. The rigidity of the azetidine ring can enhance the control of the catalytic pocket. rsc.org
Material Science: The incorporation of the azetidine-aminoethanol motif into polymers or other materials could impart unique properties. For example, the basic nitrogen atoms could be utilized for CO2 capture or as components of self-healing materials. The strained azetidine ring could also serve as a latent reactive group, allowing for controlled cross-linking or functionalization of materials.
Design of Molecular Probes for Fundamental Biological Research
Molecular probes are essential tools for visualizing and understanding complex biological processes. mdpi.comnih.gov The this compound scaffold can be functionalized to create novel molecular probes with specific properties.
By attaching a fluorophore or other reporter group to the scaffold, it may be possible to develop probes that can:
Image Specific Receptors or Enzymes: If the azetidine-aminoethanol core demonstrates affinity for a particular biological target, it could be converted into a fluorescent probe to visualize the localization and dynamics of that target within living cells. nih.govmdpi.com
Report on Local Environment: The fluorescence properties of a probe can be sensitive to its local environment, such as pH or ion concentration. By strategically modifying the scaffold, probes could be designed to report on these parameters in specific cellular compartments.
Track Drug Distribution: Labeling a drug molecule that contains the this compound scaffold with a reporter group would allow researchers to track its distribution and metabolism in real-time.
The development of such probes would provide invaluable insights into the fundamental biology underlying various diseases and could aid in the development of new therapeutic strategies.
Q & A
Q. What are the established synthetic routes for 2-(Azetidin-3-ylmethylamino)ethanol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthetic pathways for azetidine-containing compounds often involve ring-opening or functionalization of azetidine precursors. For example, palladium-catalyzed reactions have been used to synthesize structurally similar azetidine derivatives like Azetidin-3-ylmethanol, where reaction temperature, solvent polarity, and catalyst loading significantly impact yield . For this compound, a plausible route could involve nucleophilic substitution between azetidine derivatives and ethanolamine analogs. Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity.
- Kinetic studies : Monitoring reaction progress via LC-MS or NMR to identify rate-limiting steps .
Q. How can researchers accurately characterize the physicochemical properties of this compound?
Methodological Answer: Key properties (e.g., melting point, solubility, vapor pressure) require validated experimental protocols:
- Thermodynamic properties : Vaporization enthalpies can be calculated using the "centerpiece" approach, as demonstrated for structurally related 2-(benzyl-amino)-ethanol .
- Spectroscopic analysis : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.
- Chromatographic purity : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) to assess purity thresholds ≥95% .
Q. What analytical methods are recommended for assessing the purity of this compound in synthetic batches?
Methodological Answer:
- Thin-layer chromatography (TLC) : Use silica gel plates with ethyl acetate/acetic acid (99:1) as the mobile phase. Detect spots under UV light (254 nm) and compare values against standards .
- Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities.
- Ion chromatography : Detect trace ionic impurities (e.g., unreacted amines) using conductivity detectors .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound be resolved?
Methodological Answer: Discrepancies often arise from measurement techniques or sample purity. To resolve:
- Cross-validation : Compare data from calorimetry (e.g., DSC), gas-phase measurements, and computational models (e.g., COSMO-RS).
- Sample standardization : Ensure batch purity via HPLC and Karl Fischer titration before testing.
- Error analysis : Quantify uncertainty margins using frameworks from thermodynamic studies of analogous compounds like 2-(phenyl-amino)-ethanol .
Q. What reaction mechanisms govern the stability of this compound under acidic or oxidative conditions?
Methodological Answer:
- Kinetic profiling : Use stopped-flow spectroscopy to monitor degradation rates under varying pH and oxidant concentrations (e.g., HO).
- Computational modeling : DFT calculations (e.g., Gaussian09) to identify vulnerable sites (e.g., the azetidine ring or ethanolamine moiety).
- Intermediate trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS/MS .
Q. How should researchers design bioactivity assays for this compound, given its structural similarity to neuroactive compounds?
Methodological Answer:
- Target identification : Prioritize receptors (e.g., GPCRs, ion channels) based on structural analogs like 3-(2-amino-1-hydroxyethyl)phenol, which interacts with neurological pathways .
- In vitro assays : Use SH-SY5Y neuronal cells to assess cytotoxicity and calcium flux changes.
- Dose-response studies : Test concentrations from 1 nM–100 µM, with positive controls (e.g., dopamine for neuroactivity benchmarks).
- Data normalization : Express results as % activity relative to controls, accounting for solvent effects (e.g., DMSO ≤0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
